![molecular formula C17H21ClN2O2 B2519552 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 1448059-73-1](/img/structure/B2519552.png)
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
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Description
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeting PCSK9 : Researchers have investigated this compound as a potential inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 plays a crucial role in regulating cholesterol levels by modulating the degradation of low-density lipoprotein receptors (LDLRs). Inhibiting PCSK9 can lead to increased LDLR expression and reduced LDL cholesterol levels, making it an attractive target for cardiovascular disease management .
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
- Water-Stable Magnetic Frameworks : Scientists have synthesized water-stable MOFs based on 4-chloropyridine-2-ylmethanone. These frameworks exhibit interesting magnetic properties and have potential applications in catalysis, gas storage, and separation processes .
Organic Synthesis and Building Blocks
- Functional Group Introduction : 4-Chloropyridine-2-ylmethanone serves as a versatile building block in organic synthesis. Chemists use it to introduce the pyridine ring and the chloro group into more complex molecules. For example, it can be transformed into various derivatives, such as boronic acids, alcohols, and nitriles .
Materials Science and Surface Modification
- Surface-Active Compounds : Researchers explore the use of 4-chloropyridine-2-ylmethanone as a surface-active agent. Its unique chemical structure allows it to modify surfaces, enhance wetting properties, and improve adhesion in coatings, paints, and other materials .
Pharmaceutical Intermediates
- Synthetic Pathways : The compound serves as an intermediate in the synthesis of other pharmaceuticals. Its functional groups enable the construction of more complex molecules, making it valuable in drug development .
Chemical Biology and Enzyme Inhibition
- Enzyme Inhibitors : Beyond PCSK9 inhibition, researchers investigate whether 4-chloropyridine-2-ylmethanone can inhibit other enzymes. Understanding its interactions with biological targets can lead to novel therapeutic strategies .
properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-14-6-7-16(19-12-14)22-15-8-10-20(11-9-15)17(21)13-4-2-1-3-5-13/h1-2,6-7,12-13,15H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRWDAAWPWFIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone |
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